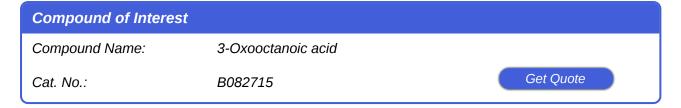


An In-depth Technical Guide to 3-Oxooctanoic Acid: Chemical Properties and Structure

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxooctanoic acid, also known as 3-ketooctanoic acid, is a medium-chain oxo-fatty acid that plays a role as an intermediate in fatty acid biosynthesis and elongation. Its chemical structure, featuring both a carboxylic acid and a ketone functional group, imparts it with specific reactivity and metabolic significance. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant biological context of **3-oxooctanoic acid**.

Chemical Structure and Identification

- **3-Oxooctanoic acid** is a derivative of octanoic acid with a ketone group at the beta-position (carbon 3).
- IUPAC Name: 3-oxooctanoic acid[1]
- Synonyms: 3-ketooctanoic acid, β-oxocaprylic acid, β-ketooctanoic acid[1]
- Molecular Formula: C₈H₁₄O₃[2]
- Canonical SMILES: CCCCC(=0)CC(=0)O[1][2]
- InChl Key: FWNRRWJFOZIGQZ-UHFFFAOYSA-N[1]



• CAS Number: 13283-91-5[2]

Physicochemical Properties

A summary of the key physicochemical properties of **3-oxooctanoic acid** is presented in the table below. While it is known to be a solid, a specific experimental melting point is not readily available in the literature.[1]

Property	Value	Source
Molecular Weight	158.19 g/mol	[1]
Physical Description	Solid	[1]
Boiling Point	275.6 °C at 760 mmHg	[2]
Density	1.038 g/cm ³	[2]
Flash Point	134.7 °C	[2]
Water Solubility (Predicted)	3.56 g/L	
pKa (Strongest Acidic, Predicted)	4.58	_
XLogP3	1.6	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	3	[2]
Rotatable Bond Count	6	[2]
Exact Mass	158.094294304 Da	[1][2]

Experimental Protocols Synthesis of 3-Oxooctanoic Acid

A common synthetic route to β -keto acids like **3-oxooctanoic acid** involves the hydrolysis of their corresponding esters. One potential precursor is benzyl 3-oxooctanoate. The synthesis can be achieved through the debenzylation of this precursor. While a detailed, peer-reviewed



protocol specifically for **3-oxooctanoic acid** is not readily available, a general procedure would involve the following steps:

Reaction: Hydrogenolysis of benzyl 3-oxooctanoate.

Reagents and Materials:

- Benzyl 3-oxooctanoate
- Palladium on carbon (Pd/C) catalyst (e.g., 10%)
- Solvent (e.g., ethanol, ethyl acetate)
- Hydrogen gas (H₂)
- Inert gas (e.g., nitrogen or argon)
- Reaction flask
- Hydrogenation apparatus (e.g., balloon hydrogenation or Parr hydrogenator)
- Filtration apparatus (e.g., Celite or filter paper)
- Rotary evaporator

Methodology:

- Dissolve benzyl 3-oxooctanoate in a suitable solvent in a reaction flask.
- Add a catalytic amount of Pd/C to the solution.
- Flush the reaction vessel with an inert gas to remove air.
- Introduce hydrogen gas and maintain a positive pressure.
- Stir the reaction mixture vigorously at room temperature.
- Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).



- Upon completion, carefully vent the hydrogen and flush the vessel with an inert gas.
- Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
- Wash the filter cake with the solvent.
- Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-oxooctanoic acid.
- Further purification can be achieved by recrystallization or chromatography if necessary.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like **3-oxooctanoic acid**, often after derivatization to increase volatility.

Objective: To identify and quantify **3-oxooctanoic acid** in a sample.

Derivatization (Silylation):

To improve the chromatographic properties and mass spectral characteristics, **3-oxooctanoic acid** can be derivatized to its trimethylsilyl (TMS) ester.

Reagents and Materials:

- Sample containing 3-oxooctanoic acid
- Internal standard (e.g., a deuterated fatty acid)
- Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS)
- Solvent (e.g., pyridine, acetonitrile)
- GC-MS instrument with a suitable capillary column (e.g., HP-5MS)

Methodology:



- Sample Preparation: Accurately weigh the sample and dissolve it in a known volume of solvent. Add the internal standard.
- Derivatization: Add an excess of the silylating agent to the sample solution. Heat the mixture (e.g., at 60-80 °C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.
- GC-MS Analysis:
 - Injection: Inject an aliquot of the derivatized sample into the GC-MS.
 - Gas Chromatography: Use a temperature program to separate the components. A typical program might start at a lower temperature, ramp up to a higher temperature, and then hold for a period. Helium is commonly used as the carrier gas.
 - Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode.
 Acquire mass spectra over a suitable mass range (e.g., m/z 50-500).
- Data Analysis:
 - Identify the TMS-derivatized 3-oxooctanoic acid peak based on its retention time and the fragmentation pattern in its mass spectrum.
 - Quantify the analyte by comparing the peak area of the analyte to that of the internal standard.

Signaling Pathways and Biological Relevance

3-Oxooctanoic acid is an intermediate in the fatty acid elongation pathway, a crucial metabolic process for the synthesis of long-chain fatty acids.[1] This process occurs in the endoplasmic reticulum and mitochondria and involves a cycle of four enzymatic reactions.

The diagram below illustrates the specific step in the fatty acid elongation cycle where a C6 acyl-CoA (hexanoyl-CoA) is elongated to a C8 acyl-CoA (octanoyl-CoA), with 3-oxooctanoyl-CoA as a key intermediate.

Caption: Elongation of Hexanoyl-CoA to Octanoyl-CoA.



This cyclical process involves the condensation of an acyl-CoA with malonyl-CoA, followed by a reduction, dehydration, and a second reduction to yield an acyl-CoA that is two carbons longer. 3-Oxooctanoyl-CoA is the product of the initial condensation step in the elongation of a C6 fatty acid.

Conclusion

3-Oxooctanoic acid is a well-characterized intermediate in fatty acid metabolism. This guide has provided a detailed summary of its chemical and physical properties, structural information, and its role in the fatty acid elongation pathway. The provided experimental protocol outlines a general approach for its analysis. Further research into the specific enzymes that process 3-oxooctanoyl-CoA and the regulation of its metabolic flux could provide valuable insights for drug development, particularly in the context of metabolic disorders.

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